Eproxindine

Übersicht

Beschreibung

EPROXINDIN ist eine chemische Verbindung, die für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen bekannt ist. Sie wird oft wegen ihres Potenzials in der wissenschaftlichen Forschung untersucht, insbesondere in Chemie und Biologie. Die Struktur und Reaktivität der Verbindung machen sie für Forscher interessant, die neue Synthesewege und Anwendungen erforschen möchten.

Vorbereitungsmethoden

Die Synthese von EPROXINDIN umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und der endgültigen Verbindung. Eine übliche Methode beinhaltet die katalytische Oxidation von Ethylen mit Luft, ein typisches industrielles Verfahren zur Herstellung von Epoxiden . Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und kontrollierte Umgebungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Analyse Chemischer Reaktionen

EPROXINDIN unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die Verbindung ist besonders bekannt für ihre Ringöffnungsreaktionen, die je nach Reaktionsbedingungen über S_N1- oder S_N2-Mechanismen ablaufen können . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Properties

Eproxindine was investigated for its efficacy in managing arrhythmias. Clinical trials aimed to assess its ability to restore normal heart rhythm in patients with various types of arrhythmias. The drug's pharmacological profile suggested it could be effective in reducing the frequency and severity of these conditions.

Case Studies and Incidents

A notable case involved a 31-year-old volunteer who died during a clinical trial for this compound. The cause of death was linked to an interaction between this compound and flupenthixol, a tranquilizer administered shortly before the trial. This incident raised ethical concerns regarding drug testing and highlighted the risks associated with combining medications without thorough evaluation .

Safety Concerns and Ethical Implications

The incidents surrounding this compound have prompted discussions about the ethical considerations in drug testing. The combination of this compound with other medications without adequate knowledge of their interactions poses significant risks to participants in clinical trials. Regulatory bodies have emphasized the need for comprehensive medical histories to ensure participant safety .

Future Research Directions

Despite its troubled history, there remains interest in exploring this compound's potential applications further. Future research may focus on:

- Improved Drug Formulations : Developing safer combinations or formulations that minimize adverse interactions.

- Expanded Clinical Trials : Conducting more extensive trials to better understand the pharmacokinetics and long-term effects of this compound.

- Alternative Therapeutic Uses : Investigating its potential in treating other cardiovascular conditions beyond arrhythmias.

Wirkmechanismus

The mechanism of action of EPROXINDINE involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through interactions with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological responses .

Vergleich Mit ähnlichen Verbindungen

EPROXINDIN kann mit anderen ähnlichen Verbindungen wie anderen Epoxiden und Oxiranen verglichen werden. Diese Verbindungen teilen ähnliche strukturelle Merkmale und Reaktivitätsmuster, können sich aber in ihren spezifischen Anwendungen und Eigenschaften unterscheiden.

Biologische Aktivität

Eproxindine is an antiarrhythmic compound that has garnered attention due to its biological activity and the associated safety concerns observed during clinical trials. This article delves into its pharmacological properties, mechanisms of action, and documented case studies that highlight both its therapeutic potential and risks.

Pharmacological Profile

This compound is classified as an antiarrhythmic agent, primarily targeting cardiac arrhythmias. Its mechanism of action involves the modulation of ion channels, particularly sodium channels, which are crucial for cardiac electrical activity. By influencing these channels, this compound helps restore normal heart rhythm.

- Ion Channel Modulation : this compound inhibits sodium channels, which reduces excitability in cardiac tissues, thereby stabilizing the cardiac membrane potential.

- Antiarrhythmic Effects : It has been shown to be effective in treating various types of arrhythmias by prolonging the refractory period in cardiac tissues.

Clinical Studies and Findings

The clinical evaluation of this compound has been marked by significant findings and some tragic outcomes. Notably, a volunteer in a clinical trial experienced a sudden cardiorespiratory arrest, which raised concerns about the drug's safety profile.

Case Study Overview

- Incident Report : In a clinical study conducted in 1985, a volunteer died after receiving this compound. The autopsy suggested a possible drug interaction with flupenthixol, another medication administered shortly before the trial .

- Safety Concerns : This incident prompted a reevaluation of safety protocols in drug testing, emphasizing the importance of comprehensive medical history disclosure among participants .

Toxicological Insights

The toxicological profile of this compound indicates a steep dose-response curve with significant variability in responses among different species. Studies have shown that while some animal models exhibit minor side effects at certain concentrations, humans may experience severe adverse effects at similar or lower doses.

Toxicity Data Table

| Species | Observed Effects | Dose (mg/kg) | Cmax (ng/mL) |

|---|---|---|---|

| Rats | Minor side effects | 0.5 | 600 |

| Dogs | Serious irreversible side effects | 0.5 | 5000-50000 |

| Monkeys | Severe CNS effects | 0.5 | 6000 |

| Humans | Cardiac arrest (case study) | N/A | N/A |

Research Findings

Research on this compound has revealed critical insights into its pharmacodynamics and pharmacokinetics:

- Pharmacokinetics : this compound exhibits variable absorption rates and bioavailability across species, complicating predictions about human responses based on animal data.

- Pharmacodynamics : Initial studies indicated promising antiarrhythmic effects; however, the lack of comprehensive receptor profiling raised concerns regarding unanticipated side effects .

Eigenschaften

CAS-Nummer |

83200-08-2 |

|---|---|

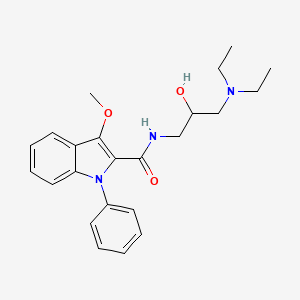

Molekularformel |

C23H29N3O3 |

Molekulargewicht |

395.5 g/mol |

IUPAC-Name |

N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide |

InChI |

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28) |

InChI-Schlüssel |

JZQYAVBXJCQSOK-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |

Kanonische SMILES |

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |

Key on ui other cas no. |

85793-29-9 |

Synonyme |

eproxindine eproxindine hydrochloride |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.